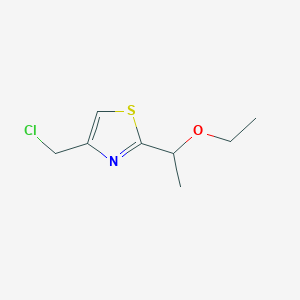

4-(Chloromethyl)-2-(1-ethoxyethyl)-1,3-thiazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(chloromethyl)-2-(1-ethoxyethyl)-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12ClNOS/c1-3-11-6(2)8-10-7(4-9)5-12-8/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSFHOWIYRLZKQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C)C1=NC(=CS1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-(Chloromethyl)-2-(1-ethoxyethyl)-1,3-thiazole CAS number and literature review

CAS Number: 1247625-25-7

This guide provides a comprehensive overview of 4-(chloromethyl)-2-(1-ethoxyethyl)-1,3-thiazole, a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its synthesis, characterization, safety, and potential applications.

Introduction to this compound

This compound belongs to the thiazole class of heterocyclic compounds. The thiazole ring is a five-membered aromatic ring containing one sulfur and one nitrogen atom. This scaffold is a "privileged" structure in medicinal chemistry, appearing in numerous clinically approved drugs due to its ability to engage in various biological interactions.[1][2] The presence of a reactive chloromethyl group at the 4-position and a chiral 1-ethoxyethyl group at the 2-position makes this molecule a versatile intermediate for the synthesis of a diverse range of more complex molecules with potential therapeutic activities.[3][4]

Molecular Structure and Properties:

| Property | Value | Source |

| CAS Number | 1247625-25-7 | Internal Database |

| Molecular Formula | C₈H₁₂ClNOS | Internal Database |

| Molecular Weight | 205.70 g/mol | Internal Database |

| Predicted XLogP3 | 2.3 | Internal Calculation |

| Appearance | Pale yellow oil (Predicted) | Internal Prediction |

Synthesis of this compound

The most direct and widely applicable method for the synthesis of 4-(chloromethyl)-2-(substituted)-1,3-thiazoles is the Hantzsch thiazole synthesis.[5][6] This method involves the condensation reaction of an α-haloketone with a thioamide.

Proposed Synthetic Pathway

The synthesis of this compound can be logically achieved through a two-step process starting from readily available precursors. The overall workflow involves the preparation of the necessary thioamide followed by the Hantzsch cyclization.

Caption: Proposed synthetic workflow for this compound.

Step 1: Synthesis of 2-Ethoxypropanethioamide (Thioamide Precursor)

The key intermediate, 2-ethoxypropanethioamide, is not commonly commercially available and needs to be synthesized. A reliable method for its preparation is the thionation of the corresponding amide, 2-ethoxypropanamide, using a thionating agent such as Lawesson's reagent.

Experimental Protocol:

-

To a solution of 2-ethoxypropanamide (1 equivalent) in anhydrous toluene, add Lawesson's reagent (0.5 equivalents).

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford 2-ethoxypropanethioamide.

Step 2: Hantzsch Thiazole Synthesis

The final step involves the cyclocondensation of 2-ethoxypropanethioamide with 1,3-dichloroacetone.

Experimental Protocol:

-

Dissolve 2-ethoxypropanethioamide (1 equivalent) in a suitable solvent such as ethanol or acetone.

-

Add 1,3-dichloroacetone (1 equivalent) to the solution at room temperature.[1]

-

Stir the reaction mixture at room temperature or with gentle heating and monitor its progress by TLC. The reaction typically proceeds overnight.[1]

-

After completion of the reaction, evaporate the solvent under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Spectroscopic Characterization (Predicted)

1H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show characteristic signals for the ethoxy group (a triplet and a quartet), the methine proton adjacent to the ethoxy group, the chloromethyl protons, and the thiazole ring proton.

13C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will display distinct signals for the carbons of the ethoxy group, the chiral center, the chloromethyl group, and the three carbons of the thiazole ring. The carbon attached to the chloro atom will be significantly downfield.[10]

Mass Spectrometry (Predicted)

High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition. The mass spectrum of thiazoles typically shows an abundant molecular ion peak.[7][11] For this compound, the expected [M+H]⁺ ion would be around m/z 206.0350. The fragmentation pattern would likely involve the loss of the ethoxy group, the chloromethyl group, or cleavage of the thiazole ring.

Safety and Handling

4-(Chloromethyl)-thiazole derivatives are generally considered hazardous. Although a specific safety data sheet for this compound is not available, precautions for similar compounds should be strictly followed.

General Safety Precautions:

-

Hazard Class: Likely to be classified as an irritant and potentially corrosive.[1]

-

Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

First Aid: In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention. If inhaled, move to fresh air. If ingested, seek immediate medical attention.

Literature Review and Potential Applications

The thiazole nucleus is a cornerstone in the development of therapeutic agents with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[12][13][14] The introduction of a chloromethyl group at the 4-position of the thiazole ring provides a reactive handle for further chemical modifications, allowing for the synthesis of diverse libraries of compounds for biological screening.[4]

The 2-(1-ethoxyethyl) substituent introduces a chiral center, which can be crucial for stereospecific interactions with biological targets, potentially leading to improved efficacy and reduced off-target effects.

Potential Applications in Drug Discovery:

-

Antimicrobial Agents: Thiazole derivatives have been extensively investigated for their antibacterial and antifungal activities.[15] The title compound can serve as a scaffold for the development of new anti-infective agents.

-

Anticancer Agents: Many anticancer drugs and clinical candidates incorporate the thiazole moiety.[16] The reactivity of the chloromethyl group allows for its conjugation to other pharmacophores to create novel anticancer compounds.

-

Enzyme Inhibitors: The thiazole ring can act as a bioisostere for other aromatic systems and can participate in key binding interactions within enzyme active sites.

Below is a logical workflow for the preliminary biological evaluation of new derivatives synthesized from the title compound.

Caption: A general workflow for the biological evaluation of novel thiazole derivatives.

Conclusion

This compound is a valuable and versatile building block for synthetic and medicinal chemistry. Its synthesis, based on the well-established Hantzsch thiazole synthesis, is feasible and provides access to a chiral, functionalized thiazole core. While specific experimental data for this compound is limited in the public domain, this guide provides a solid foundation for its synthesis, handling, and exploration of its potential in the development of novel therapeutic agents. Further research into the biological activities of derivatives of this compound is warranted and holds promise for the discovery of new and effective drugs.

References

-

G. Clarke, R. Grigg, and D. Williams. "Studies in mass spectrometry. Part VII. Mass spectra of thiazoles." Journal of the Chemical Society B: Physical Organic, 1966, 339-343. ([Link])

-

IT Medical Team. "Diverse biological activities of Thiazoles: A Retrospect." ([Link])

-

MDPI. "Synthesis and Biological Evaluation of Thiazolyl-Ethylidene Hydrazino-Thiazole Derivatives: A Novel Heterocyclic System." Molecules, 2021. ([Link])

-

ResearchGate. "Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives." ([Link])

-

Unveiling The Therapeutic Potential Of Thiazoles: A Review Of Their Biological Activities. ([Link])

-

ResearchGate. "Preparation of 4-chloromethyl-2-methyl-5-nitro-1,3-thiazole (1)." ([Link])

-

PrepChem.com. "Synthesis of Step A. 4-(chloromethyl)-2-(3,4-dichlorophenyl)thiazole." ([Link])

- Google Patents. "US4468517A - Synthesis of thiazoles." ()

-

ResearchGate. "SYNTHESIS OF 1,3-THIAZOLE DERIVATIVES." ([Link])

-

Organic Chemistry Portal. "Thiazole synthesis." ([Link])

-

Medical Laboratory Journal. "Antibacterial Effects of Novel Thiazole Derivatives and the Toxicity of Oxothiazole on Liver Histopathology of Mice." 2015. ([Link])

-

PMC. "Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents." Molecules, 2022. ([Link])

-

DOI. "Spectroscopic and quantum chemical calculation study on 2–ethoxythiazole molecule." ([Link])

-

Durban University of Technology. "Alternative Synthesis of 2,4-Substituted-1,3-thiazines and 2,5-Substituted-thiazole Derivatives." ([Link])

- Google Patents. "WO1993009107A1 - Novel process for the preparation of 4-methyl-5-(2-chloroethyl)-thiazole and analogues thereof." ()

-

PubMed. "Heteronuclear NMR spectroscopic investigations of hydrogen bonding in 2-(benzo[d]thiazole-2'-yl)-N-alkylanilines." ([Link])

-

Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. ([Link])

- Google Patents. "EP0619815B1 - Process for the preparation of 4-methyl-5-(2-chloroethyl)-thiazole and analogues thereof." ()

-

ResearchGate. "Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review." ([Link])

-

Patent 0794180. "Process for the preparation of 2-chloro-5-chloromethyl-1,3-thiazole." ([Link])

-

ResearchGate. "The 1 H NMR spectrum of the compound 2l." ([Link])

-

Asian Journal of Chemistry. "13 C-NMR Studies of Some Heterocyclically Substituted." ([Link])

Sources

- 1. 4-(Chloromethyl)thiazole hydrochloride | 7709-58-2 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. archives.ijper.org [archives.ijper.org]

- 4. chemimpex.com [chemimpex.com]

- 5. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Studies in mass spectrometry. Part VII. Mass spectra of thiazoles - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 8. Redirecting [linkinghub.elsevier.com]

- 9. Heteronuclear NMR spectroscopic investigations of hydrogen bonding in 2-(benzo[d]thiazole-2'-yl)-N-alkylanilines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. asianpubs.org [asianpubs.org]

- 11. researchgate.net [researchgate.net]

- 12. semanticscholar.org [semanticscholar.org]

- 13. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy [mdpi.com]

- 14. Question 3 (20 marks) a) Describe the Hantzsch synthesis of pyridine, in.. [askfilo.com]

- 15. scispace.com [scispace.com]

- 16. Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity [mdpi.com]

1H NMR and 13C NMR spectral data of 4-(Chloromethyl)-2-(1-ethoxyethyl)-1,3-thiazole.

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 4-(Chloromethyl)-2-(1-ethoxyethyl)-1,3-thiazole

Introduction: The Role of NMR in Modern Drug Discovery

In the landscape of contemporary drug discovery and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy stands as a preeminent analytical technique, offering unparalleled insight into molecular architecture at the atomic level.[3][4] This guide provides a detailed analysis of the expected ¹H and ¹³C NMR spectral data for this compound, a heterocyclic compound possessing structural motifs of interest in medicinal chemistry. Thiazole rings, for instance, are prevalent scaffolds in a variety of pharmacologically active agents.[5][6]

This document is designed for researchers, scientists, and drug development professionals, providing not just predicted spectral data, but also the underlying scientific rationale for these predictions. By understanding the causal relationships between molecular structure and spectral output, scientists can confidently identify, characterize, and validate target compounds.

Molecular Structure and Functional Group Analysis

To accurately predict the NMR spectrum, we must first deconstruct the molecule into its constituent parts. The structure of this compound contains several distinct electronic environments that will give rise to unique NMR signals.

Diagram: Annotated Structure of this compound

Caption: Annotated molecular structure for NMR assignment.

Key structural features include:

-

Aromatic Thiazole Ring: A five-membered heterocycle contributing one aromatic proton (H-5) and three distinct aromatic carbons (C-2, C-4, C-5).

-

Chiral Center (C-6): The methine carbon of the ethoxyethyl group, bonded to the thiazole ring, an oxygen, a methyl group, and a hydrogen.

-

Ethoxy Group (-O-CH₂-CH₃): A methylene (C-9, H-9) and a methyl group (C-10, H-10).

-

Ethyl Sidechain Methyl: The methyl group (C-7, H-7) attached to the chiral center.

-

Chloromethyl Group (-CH₂Cl): A methylene group (C-11, H-11) attached to the thiazole ring, significantly influenced by the electronegative chlorine atom.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is predicted by analyzing the chemical environment of each unique proton. The chemical shift (δ) is influenced by shielding and deshielding effects from neighboring atoms and functional groups.[7]

| Label | Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

| H-5 | Thiazole-H | 7.2 - 7.5 | Singlet (s) | 1H | Proton on an electron-rich aromatic heterocycle. Its precise shift is influenced by the substituents at C-2 and C-4.[8][9] |

| H-11 | -CH₂Cl | 4.7 - 4.9 | Singlet (s) | 2H | Methylene protons are deshielded by the adjacent electronegative chlorine atom and the aromatic thiazole ring.[10][11] |

| H-6 | -CH(O)- | 4.9 - 5.2 | Quartet (q) | 1H | Methine proton at a chiral center, deshielded by both the thiazole ring and the adjacent oxygen. It is split by the three protons of the methyl group (H-7). |

| H-9 | -O-CH₂-CH₃ | 3.5 - 3.8 | Quartet (q) | 2H | Methylene protons of the ethoxy group, deshielded by the adjacent oxygen. Split by the three protons of the terminal methyl group (H-10). |

| H-7 | -CH(O)-CH₃ | 1.6 - 1.8 | Doublet (d) | 3H | Methyl protons adjacent to the chiral methine center (H-6). They are split into a doublet by the single H-6 proton. |

| H-10 | -O-CH₂-CH₃ | 1.2 - 1.4 | Triplet (t) | 3H | Terminal methyl protons of the ethoxy group. They are in a typical aliphatic region and are split into a triplet by the two H-9 methylene protons.[12] |

Predicted ¹³C NMR Spectral Data

In a standard proton-decoupled ¹³C NMR spectrum, each unique carbon atom produces a single peak. The chemical shift is primarily determined by the carbon's hybridization and the electronegativity of attached atoms.[13][14]

| Label | Assignment | Predicted δ (ppm) | Rationale |

| C-2 | Thiazole C=N | 168 - 172 | The imine carbon of the thiazole ring, typically found significantly downfield.[15] |

| C-4 | Thiazole C-S | 148 - 152 | Aromatic carbon of the thiazole ring attached to the chloromethyl group. |

| C-5 | Thiazole C-H | 115 - 120 | The only protonated carbon on the thiazole ring, generally appearing the most upfield among the ring carbons.[15] |

| C-6 | -CH(O)- | 75 - 80 | The sp³-hybridized carbon is significantly deshielded due to its direct attachment to an oxygen atom and the thiazole ring. |

| C-9 | -O-CH₂- | 65 - 70 | The methylene carbon of the ethoxy group, deshielded by the directly attached oxygen atom.[16] |

| C-11 | -CH₂Cl | 44 - 48 | Aliphatic carbon directly attached to a highly electronegative chlorine atom, causing a downfield shift.[13][17] |

| C-7 | -CH(O)-CH₃ | 20 - 25 | A standard aliphatic methyl carbon. |

| C-10 | -O-CH₂-CH₃ | 14 - 18 | The terminal methyl carbon of the ethoxy group, found in the typical upfield aliphatic region. |

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible NMR data, a standardized experimental protocol is essential. The following methodology represents a robust approach for the analysis of small organic molecules like this compound.

Diagram: Standard NMR Workflow

Sources

- 1. spectroscopyonline.com [spectroscopyonline.com]

- 2. NMR Spectroscopy in Drug Discovery and Development [labome.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. azooptics.com [azooptics.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Thiazole(288-47-1) 1H NMR [m.chemicalbook.com]

- 9. modgraph.co.uk [modgraph.co.uk]

- 10. web.pdx.edu [web.pdx.edu]

- 11. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 12. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. azooptics.com [azooptics.com]

- 15. asianpubs.org [asianpubs.org]

- 16. compoundchem.com [compoundchem.com]

- 17. researchgate.net [researchgate.net]

An In-depth Guide to the Biological Activity of Substituted 1,3-Thiazole Derivatives

Introduction

The 1,3-thiazole ring is a five-membered heterocyclic scaffold containing sulfur and nitrogen atoms that has become a cornerstone in medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to interact with a wide array of biological targets, making it a privileged structure in drug discovery.[2][3] Thiazole derivatives are found in a variety of natural products, including Vitamin B1 (thiamine), and form the core of numerous FDA-approved drugs, such as the anticancer agents Dasatinib and Ixazomib, as well as various antimicrobial and anti-inflammatory medications.[2][3][4] The versatility of the thiazole nucleus, which allows for substitution at multiple positions, enables the fine-tuning of pharmacokinetic and pharmacodynamic properties, leading to the development of potent and selective therapeutic agents. This guide provides a technical overview of the major biological activities of substituted 1,3-thiazole derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties, complete with mechanistic insights and validated experimental protocols for their evaluation.

Anticancer Activity of 1,3-Thiazole Derivatives

Substituted 1,3-thiazoles represent a promising class of anticancer agents, with several compounds in clinical use and many more under investigation.[3][5] Their efficacy stems from their ability to modulate a diverse range of molecular targets critical for cancer cell proliferation, survival, and metastasis.[3][6][7]

Mechanisms of Anticancer Action

The anticancer effects of thiazole derivatives are exerted through various mechanisms, including:

-

Enzyme Inhibition: Many thiazole-containing compounds act as potent inhibitors of protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer. For example, Dasatinib, a thiazole-containing drug, is a multi-targeted kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[3]

-

Induction of Apoptosis: Thiazole derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells by modulating key proteins in the apoptotic cascade.[6][7]

-

Tubulin Polymerization Inhibition: Some derivatives interfere with the dynamics of microtubule assembly and disassembly, leading to cell cycle arrest and apoptosis.[6][7]

-

Signaling Pathway Modulation: These compounds can inhibit critical signaling pathways such as NF-κB, mTOR, and PI3K/Akt, which are essential for cancer cell growth and survival.[6][7]

-

Topoisomerase and HDAC Inhibition: Certain thiazole derivatives have been found to target topoisomerases and histone deacetylases (HDACs), enzymes involved in DNA replication and gene expression, respectively.[6][7]

Visualizing a Key Anticancer Mechanism: PI3K/Akt/mTOR Pathway Inhibition

The PI3K/Akt/mTOR pathway is a central signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers, making it a prime target for anticancer drug development. Substituted 1,3-thiazole derivatives have been designed to inhibit key components of this pathway.

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by substituted 1,3-thiazole derivatives.

Experimental Protocol: In Vitro Anticancer Activity Assessment using the MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method widely used to assess the cytotoxic potential of compounds against cancer cell lines.[8]

Principle: This assay is based on the ability of viable, metabolically active cells to reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

-

Cell Culture and Seeding:

-

Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

-

Harvest cells using trypsinization and perform a cell count using a hemocytometer.

-

Seed the cells into a 96-well microtiter plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

-

Incubate the plate for 24 hours to allow for cell attachment.[8]

-

-

Compound Treatment:

-

Prepare stock solutions of the substituted 1,3-thiazole derivatives in dimethyl sulfoxide (DMSO).

-

Create a series of dilutions of the test compounds in the culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like Doxorubicin).

-

Incubate the plate for 48-72 hours.

-

-

MTT Addition and Incubation:

-

Formazan Solubilization and Absorbance Measurement:

-

Carefully remove the medium from the wells.

-

Add 150 µL of a solubilizing agent (e.g., DMSO or an acidified isopropanol solution) to each well to dissolve the purple formazan crystals.

-

Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration compared to the vehicle control.

-

Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

-

Data Presentation: Anticancer Activity of Exemplary Thiazole Derivatives

The following table summarizes the in vitro anticancer activity (IC50 values) of hypothetical substituted 1,3-thiazole derivatives against various human cancer cell lines.

| Compound ID | R1-Substituent | R2-Substituent | IC50 (µM) vs. MCF-7 (Breast) | IC50 (µM) vs. A549 (Lung) | IC50 (µM) vs. HCT116 (Colon) |

| THZ-01 | 4-Methoxyphenyl | Phenyl | 5.2 | 7.8 | 6.5 |

| THZ-02 | 4-Chlorophenyl | Pyridyl | 1.8 | 2.5 | 2.1 |

| THZ-03 | 2,4-Dichlorophenyl | Thienyl | 0.9 | 1.2 | 1.0 |

| Doxorubicin | (Standard) | 0.5 | 0.8 | 0.6 |

Antimicrobial Activity of 1,3-Thiazole Derivatives

The rise of antimicrobial resistance necessitates the development of new therapeutic agents.[9] Substituted 1,3-thiazole derivatives have emerged as a valuable scaffold in the design of novel antibacterial and antifungal compounds.[1][10][11]

Mechanisms of Antimicrobial Action

The antimicrobial activity of thiazole derivatives is attributed to their ability to interfere with essential microbial processes, including:

-

Inhibition of Cell Wall Synthesis: Some derivatives disrupt the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.

-

Disruption of Membrane Integrity: These compounds can compromise the integrity of the microbial cell membrane, leading to leakage of cellular contents.

-

Inhibition of Nucleic Acid Synthesis: Certain thiazoles can inhibit enzymes involved in DNA replication and transcription.

-

Inhibition of Protein Synthesis: They can target microbial ribosomes, thereby inhibiting protein synthesis.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The broth microdilution method is a standardized and quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[12][13]

Principle: A standardized inoculum of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is determined by observing the lowest concentration at which no visible growth occurs.[9][12]

Step-by-Step Methodology:

-

Preparation of Inoculum:

-

Culture the bacterial or fungal strain on an appropriate agar plate overnight.

-

Pick several colonies and suspend them in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

-

Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

-

Preparation of Microtiter Plate:

-

Dispense 50 µL of sterile Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) into each well of a 96-well microtiter plate.

-

Prepare serial two-fold dilutions of the test compounds directly in the plate. Add 100 µL of the highest concentration of the test compound to the first well, then transfer 50 µL to the next well, and so on, creating a concentration gradient.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

-

Inoculation and Incubation:

-

Add 50 µL of the prepared microbial inoculum to each well (except the negative control).

-

Seal the plate and incubate at 35-37°C for 18-24 hours for bacteria, or at a suitable temperature for 24-48 hours for fungi.

-

-

Determination of MIC:

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

-

Optionally, a growth indicator like resazurin can be added to aid in the determination of the endpoint.[9]

-

Visualizing the Antimicrobial Screening Workflow

A systematic workflow is essential for the efficient screening and evaluation of novel antimicrobial compounds.

Caption: A typical workflow for the discovery and development of novel antimicrobial agents.

Anti-inflammatory Activity of 1,3-Thiazole Derivatives

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases.[14] Substituted 1,3-thiazoles have demonstrated significant anti-inflammatory potential, often through the modulation of key inflammatory mediators.[4][15][16]

Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of thiazole derivatives are often linked to:

-

Inhibition of Cyclooxygenase (COX) Enzymes: Similar to non-steroidal anti-inflammatory drugs (NSAIDs), some thiazoles can inhibit COX-1 and/or COX-2, enzymes responsible for the production of prostaglandins, which are key mediators of inflammation.

-

Modulation of Cytokine Production: They can suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukins (e.g., IL-6, IL-1β).[17]

-

Inhibition of Lipoxygenase (LOX) Pathway: Some derivatives can inhibit the LOX pathway, which is involved in the production of leukotrienes, another class of inflammatory mediators.

Experimental Protocol: In Vitro Anti-inflammatory Activity by Inhibition of Protein Denaturation

The denaturation of proteins is a well-documented cause of inflammation. This assay assesses the ability of a compound to inhibit heat-induced protein denaturation, using bovine serum albumin (BSA) as a model protein.[4]

Principle: When proteins are denatured, they lose their tertiary and secondary structures and expose hydrophobic groups, leading to aggregation. Anti-inflammatory drugs can stabilize proteins and prevent their denaturation.

Step-by-Step Methodology:

-

Preparation of Reagents:

-

Prepare a 0.2% (w/v) solution of Bovine Serum Albumin (BSA) in a suitable buffer (e.g., Tris buffer saline, pH 6.8).

-

Prepare stock solutions of the test compounds and a standard drug (e.g., Diclofenac sodium) in DMSO.

-

-

Assay Procedure:

-

In a set of test tubes, mix 0.5 mL of the BSA solution with 0.5 mL of the test compound at various concentrations.

-

Prepare a control tube containing 0.5 mL of BSA solution and 0.5 mL of the vehicle (DMSO).

-

Incubate the mixtures at 37°C for 20 minutes.

-

Induce denaturation by heating the tubes at 72°C for 5 minutes.

-

Cool the tubes to room temperature.

-

-

Measurement and Analysis:

-

Measure the turbidity of the solutions at 660 nm using a spectrophotometer.

-

Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [1 - (Absorbance of Test Sample / Absorbance of Control)] * 100

-

Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of protein denaturation.

-

Data Presentation: In Vitro Anti-inflammatory Activity

The table below shows the percentage inhibition of heat-induced BSA denaturation by hypothetical thiazole derivatives.

| Compound ID | Concentration (µg/mL) | % Inhibition of Protein Denaturation | IC50 (µg/mL) |

| THZ-11 | 100 | 35.2 | 185.4 |

| 200 | 58.9 | ||

| 400 | 82.1 | ||

| THZ-12 | 100 | 45.6 | 120.7 |

| 200 | 75.3 | ||

| 400 | 91.5 | ||

| Diclofenac | 100 | 50.1 | 95.2 |

| 200 | 85.4 | ||

| 400 | 96.8 |

Conclusion and Future Perspectives

Substituted 1,3-thiazole derivatives undeniably represent a highly versatile and privileged scaffold in modern medicinal chemistry. Their broad spectrum of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory effects, underscores their therapeutic potential.[1][2][18] The ability to readily modify the thiazole core at various positions allows for the systematic optimization of activity, selectivity, and pharmacokinetic properties through structure-activity relationship (SAR) studies.

The future of thiazole-based drug discovery lies in the rational design of multi-target agents, the exploration of novel mechanisms of action, and the development of derivatives with improved safety profiles. As our understanding of the molecular basis of diseases deepens, the application of computational modeling and high-throughput screening will further accelerate the identification of novel, highly effective thiazole-based therapeutic candidates. The continued investigation of this remarkable heterocyclic system promises to deliver the next generation of drugs to combat some of the most pressing global health challenges.

References

-

Modrić, M., et al. (2022). The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. Comptes Rendus. Chimie, 25, 267-279. [Link]

-

Sharma, R., et al. (2025). Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. PubMed. [Link]

-

Sahil, et al. (2022). Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. Current Medicinal Chemistry, 29(29), 4958-5009. [Link]

-

Jaitak, V., et al. (2022). Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. Bentham Science. [Link]

-

Eze, F. I., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences, 2(2), 755. [Link]

-

Strateva, M., et al. (2024). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Frontiers. [Link]

-

Santos, T. A. R., et al. (2018). Synthesis, Anticancer Activity and Mechanism of Action of New Thiazole Derivatives. PubMed. [Link]

-

Mishra, S., & Sahu, A. (2023). Recent Review on 1,3-Thiazole Derivatives as Therapeutic Targeted for Anticancer Activity. Letters in Drug Design & Discovery, 21(12). [Link]

-

Kaur, H., & Goyal, A. (2018). A Review On Thiazole As Anticancer Agents. Neliti. [Link]

-

López-Lázaro, M. (2015). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. PMC. [Link]

-

Upadhyay, A., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. PMC. [Link]

-

López-Lázaro, M. (2015). Basic protocol to assess preclinical anticancer activity. It can be... ResearchGate. [Link]

-

Modrić, M., et al. (2022). The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with an. FULIR. [Link]

-

Szychowska, K., et al. (2020). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. PMC. [Link]

-

Kumar, S., et al. (2025). A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. Chemical Review and Letters, 8, 720-740. [Link]

-

Upadhyay, A., et al. (2023). (PDF) Methods for screening and evaluation of antimicrobial activity: a review of protocols, advantages and limitations. ResearchGate. [Link]

-

Ansari, A., et al. (2021). Antibacterial Activity of Thiazole and its Derivatives: A Review. Biointerface Research in Applied Chemistry, 11(5), 13180-13197. [Link]

-

Khan, R., et al. (2015). Recent Trends and Methods in Antimicrobial Drug Discovery from Plant Sources. Bentham Science. [Link]

-

Rodríguez-García, A., et al. (2023). Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. MDPI. [Link]

-

Singh, S., et al. (2023). A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. Informing Science Institute. [Link]

-

Kumar, R., et al. (2024). A Review On Chemistry And Antimicrobial Activity Of Thiazole. Journal of Drug Delivery and Therapeutics, 14(3), 252-263. [Link]

-

Al-Ostath, A., et al. (2025). Evaluation of 1,3-Thiazole Derivatives with Pharmaceutical and Chemical Activity: a Review. ResearchGate. [Link]

-

Devgun, M., et al. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Indian Journal of Pharmaceutical Education and Research, 56(3), 113-128. [Link]

-

Sharshira, E. M., & Hamada, N. M. M. (2012). Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives. American Journal of Organic Chemistry, 2(3), 69-73. [Link]

-

No. (2025). Biochemical assays for evaluating anticancer activity and validating mechanisms of action in coordination/organometallic compounds: a review. Dalton Transactions (RSC Publishing). [Link]

-

López-Lázaro, M. (2015). A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. Sílice (CSIC). [Link]

-

No. (2013). Optimized methods for in vitro and in vivo anti-inflammatory assays and its applications in herbal and synthetic drug analysis. PubMed. [Link]

-

Szałaj, N., et al. (2025). Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. MDPI. [Link]

-

Casado-Ramírez, A., et al. (2023). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. MDPI. [Link]

-

No. (2022). Structure–activity relationship (SAR) of 1,3‐thiazole and... ResearchGate. [Link]

-

Krishnan, P. G., et al. (2019). SYNTHESIS, CHARACTERIZATION AND ANTI- INFLAMMATORY ACTIVITY OF CERTAIN NOVEL 2, 4- DISUBSTITUTED 1,3-THIAZOLE DERIVATIVES. RASĀYAN Journal of Chemistry, 12(1), 366-371. [Link]

-

Shrestha, A., et al. (2025). Thiazolotriazoles: Their Biological Activity and Structure-Activity Relationships. PubMed. [Link]

-

Ayshi, M. A., et al. (2024). In vitro and In vivo Studies for Screening of Anti-inflammatory, Thrombolytic and Acute Toxicological Activity in Camellia Chrysantha (Hu) Tuyama. Journal of Advances in Medical and Pharmaceutical Sciences, 26(6), 37-45. [Link]

-

Al-Snafi, A. E., et al. (2023). In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in rats. ResearchGate. [Link]

-

Prateek, et al. (2020). SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SUBSTITUTED PHENYL THIAZOLE DERIVATIVES. World Journal of Pharmaceutical and Medical Research, 7(1), 152-156. [Link]

-

Ali, K. A., et al. (2023). Thiazole ring- the antimicrobial, anti-inflammatory, and anticancer active scaffold. ResearchGate. [Link]

Sources

- 1. chemrevlett.com [chemrevlett.com]

- 2. archives.ijper.org [archives.ijper.org]

- 3. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bot Verification [rasayanjournal.co.in]

- 5. benthamscience.com [benthamscience.com]

- 6. benthamdirect.com [benthamdirect.com]

- 7. eurekaselect.com [eurekaselect.com]

- 8. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]

- 9. researchgate.net [researchgate.net]

- 10. ijpsjournal.com [ijpsjournal.com]

- 11. Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives [article.sapub.org]

- 12. Frontiers | Evaluation of novel compounds as anti-bacterial or anti-virulence agents [frontiersin.org]

- 13. Recent Trends and Methods in Antimicrobial Drug Discovery from Plant Sources [austinpublishinggroup.com]

- 14. wjpmr.com [wjpmr.com]

- 15. The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity [comptes-rendus.academie-sciences.fr]

- 16. Thiazole ring- the antimicrobial, anti-inflammatory, and anticancer active scaffold - Arabian Journal of Chemistry [arabjchem.org]

- 17. fulir.irb.hr [fulir.irb.hr]

- 18. media.neliti.com [media.neliti.com]

Methodological & Application

large-scale synthesis considerations for 4-(chloromethyl)thiazole analogues.

Executive Summary

The 4-(chloromethyl)thiazole moiety is a pharmacophore critical to the antiretroviral protease inhibitor Ritonavir (Norvir) and the pharmaco-enhancer Cobicistat . While structurally simple, the large-scale synthesis of this intermediate presents a dichotomy: the chemistry is elementary (Hantzsch synthesis), but the process engineering is complex due to thermal instability , lachrymatory reagents , and genotoxicity concerns .

This guide departs from standard academic preparations to focus on industrial robustness . We prioritize the isolation of the hydrochloride salt over the free base to mitigate polymerization risks and ensure compliance with ICH M7 guidelines regarding mutagenic impurities.

Strategic Route Selection

For kilogram-to-ton scale manufacturing, two primary routes exist. The selection depends on raw material availability and waste stream management.

Comparative Analysis

| Feature | Route A: Hantzsch Condensation (Recommended) | Route B: Chlorination of Alcohol |

| Precursors | Thioformamide + 1,3-Dichloroacetone | 4-(Hydroxymethyl)thiazole + SOCl₂ |

| Atom Economy | High | Lower (SO₂/HCl waste) |

| Thermal Risk | Moderate (Exothermic condensation) | High (Vigorous off-gassing) |

| Impurity Profile | Unreacted 1,3-DCA (Mutagenic) | Residual SOCl₂, Alkyl chlorides |

| Scalability | Excellent (One-pot potential) | Good, but requires corrosion-resistant reactors |

Decision: Route A is the industry standard for Ritonavir intermediates due to the direct formation of the chloromethyl group without a separate halogenation step.

Visualization: Synthetic Decision Tree

Caption: Comparison of the Hantzsch condensation vs. Chlorination routes. Route A is preferred for atom economy and throughput.

Critical Process Parameters (CPPs)

Before executing the protocol, the following parameters must be controlled to prevent "runaway" polymerization of the unstable free base.

-

Temperature Control (

):-

Set Point:

. -

Critical Limit:

promotes self-alkylation (tar formation).

-

-

Stoichiometry:

-

Use a slight excess of Thioformamide (1.05 eq) to consume the highly mutagenic 1,3-dichloroacetone (1,3-DCA).

-

-

Solvent System:

-

Avoid: Dichloromethane (DCM) – environmental hazard.

-

Preferred: Ethyl Acetate (EtOAc) or Isopropyl Acetate (IPAc). These allow for direct crystallization of the HCl salt.[1]

-

Detailed Protocol: Hantzsch Synthesis (Scale-Up Ready)

Objective: Synthesis of 4-(chloromethyl)thiazole Hydrochloride (1.0 kg scale basis).

Materials

-

1,3-Dichloroacetone (1,3-DCA): 1.0 eq (Lachrymator! Handle in closed systems).

-

Thioformamide: 1.05 eq (Often generated in situ or supplied as a solution).

-

Solvent: Ethyl Acetate (EtOAc).

-

Scavenger: Thiourea (optional, for trace DCA removal).

Step-by-Step Methodology

Phase 1: Condensation

-

Reactor Setup: Charge a glass-lined reactor with Ethyl Acetate (10 L/kg) . Cool to 0–5°C .

-

Reagent A Addition: Charge Thioformamide (1.05 eq) into the reactor. Ensure complete dissolution.

-

Controlled Addition: Dissolve 1,3-DCA in EtOAc. Add this solution dropwise to the reactor over 2–4 hours .

-

Why? The reaction is exothermic. Rapid addition spikes temperature, leading to impurity formation (dimers).

-

-

Reaction: Allow the mixture to warm to 20–25°C and stir for 12–16 hours.

-

Monitoring: Use HPLC. Target <0.5% residual 1,3-DCA.

-

Phase 2: Salt Formation & Isolation

Note: The free base is an oil that degrades rapidly. We isolate the HCl salt directly.

-

Precipitation: The product often precipitates spontaneously as the HCl salt during the reaction in EtOAc.

-

Completion: If precipitation is partial, cool the reactor to -10°C .

-

Filtration: Filter the slurry using a closed filter dryer (Nutsche).

-

Wash: Wash the cake with cold EtOAc (

) to remove organic impurities and unreacted thioformamide. -

Drying: Dry under vacuum at <40°C .

-

Warning: High heat causes discoloration (yellow

brown) indicating decomposition.

-

Quantitative Data: Expected Outcomes

| Parameter | Specification | Notes |

| Yield | 75 – 85% | Molar yield based on 1,3-DCA |

| Appearance | Off-white to pale yellow solid | Dark brown indicates degradation |

| Melting Point | 162 – 166°C (dec.) | Sharp melting point indicates high purity |

| Purity (HPLC) | >98.5% | Area % |

| 1,3-DCA Content | <10 ppm | Critical for ICH M7 compliance |

Safety & Genotoxicity Control (ICH M7)

The product, 4-(chloromethyl)thiazole, is an alkylating agent and a structural alert for mutagenicity. The starting material, 1,3-DCA, is a known mutagen.

Control Strategy

-

Purging 1,3-DCA: The use of excess thioformamide drives the consumption of 1,3-DCA.

-

Scavenging: If 1,3-DCA persists (>20 ppm), add 0.05 eq of Thiourea at the end of the reaction. Thiourea reacts rapidly with

-haloketones to form highly polar aminothiazoles, which remain in the mother liquor during filtration. -

Containment:

-

Use gloveboxes or isolators for solid handling.

-

Destruct waste streams with aqueous NaOH to hydrolyze alkyl halides before disposal.

-

Visualization: Process Safety & Workflow

Caption: Industrial workflow emphasizing temperature control and waste neutralization.

Troubleshooting & Optimization

| Issue | Root Cause | Corrective Action |

| Low Yield | Product solubility in EtOAc is too high. | Switch to a less polar solvent mix (e.g., EtOAc/Heptane) or cool to -15°C before filtration. |

| Dark Product | Thermal degradation or oxidation. | Ensure reaction |

| High 1,3-DCA | Incomplete reaction. | Increase reaction time. Verify stoichiometry. Add thiourea scavenger step. |

| Lachrymatory Off-gas | 1,3-DCA vapor leak. | Ensure scrubber system (NaOH) is active. Maintain reactor under slight negative pressure. |

References

- Stuk, T. L., et al. (1994). Synthesis of Ritonavir. Abbott Laboratories.

-

BenchChem. (2025).[1] An In-depth Technical Guide to the Synthesis of 4-(Methoxymethyl)thiazole from Simple Precursors. Retrieved from

-

ICH Expert Working Group. (2017). ICH M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals. Retrieved from

-

PrepChem. (n.d.). Synthesis of 4-(chloromethyl)-2-(3,4-dichlorophenyl)thiazole. Retrieved from

-

ChemicalBook. (n.d.). 4-(Chloromethyl)thiazole Hydrochloride Properties and Synthesis. Retrieved from

Sources

Troubleshooting & Optimization

improving reaction yield for 4-(Chloromethyl)-2-(1-ethoxyethyl)-1,3-thiazole

The following technical guide is structured as a Tier-3 Support Portal for Process Chemistry. It addresses the synthesis and yield optimization of 4-(Chloromethyl)-2-(1-ethoxyethyl)-1,3-thiazole , a critical intermediate often associated with the synthesis of protease inhibitors (e.g., Cobicistat) and antiretroviral pharmacophores.

Ticket Subject: Yield Optimization for this compound Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open

Diagnostic Triage: What is your failure mode?

Before altering your protocol, identify the specific symptom using the decision matrix below. Most yield losses in Hantzsch thiazole synthesis stem from three root causes: Polymerization , Hydrolysis , or Regioselectivity .

Figure 1: Diagnostic decision tree for Hantzsch synthesis failures. Identify your symptom to locate the root cause.

Technical Deep Dive (Q&A)

Issue 1: The "Black Tar" Phenomenon

User Question: My reaction mixture turns into a dark, viscous oil within 30 minutes, and I can't crystallize the product. What is happening?

Technical Explanation: You are witnessing the self-condensation and polymerization of 1,3-dichloroacetone (DCA) . DCA is highly reactive and electrophilic. In the presence of the HCl generated by the Hantzsch condensation, DCA can polymerize rapidly if the temperature is uncontrolled or if the thioamide is not available to "trap" it immediately.

Corrective Action:

-

Temperature Control: The reaction is exothermic. Initiate the reaction at 0°C to 5°C . Do not allow the internal temperature to exceed 25°C during the addition phase.

-

Acid Scavenging: The formation of the thiazole ring releases 1 equivalent of HCl and 1 equivalent of water.

-

Protocol Adjustment: Add 0.5 - 1.0 eq of Calcium Carbonate (CaCO₃) or Sodium Bicarbonate (NaHCO₃) to the reaction mixture. This buffers the solution, preventing the acid-catalyzed polymerization of DCA without stopping the Hantzsch mechanism [1].

-

Issue 2: Disappearing Product (Hydrolysis)

User Question: TLC shows full conversion, but after aqueous workup, my yield drops to 30%. The NMR shows loss of the ethoxyethyl group.

Technical Explanation: The 2-(1-ethoxyethyl) moiety is essentially an acetal/ether derivative. It is acid-labile .

-

Mechanism of Failure: During the reaction, HCl is produced. If you perform an aqueous workup (especially if acidic) or heat the reaction in the presence of moisture and acid, the ethoxy group is hydrolyzed, converting your target into the corresponding alcohol or ketone degradation product (2-acetylthiazole derivative).

Corrective Action:

-

Non-Aqueous Workup: Avoid aqueous acid washes.

-

Solvent Switch: Use Ethyl Acetate or DME (Dimethoxyethane) . These solvents allow for the precipitation of the thiazole hydrochloride salt directly, or allow you to filter off inorganic salts (if using CaCO₃) and concentrate directly.

-

Quenching: Quench the reaction with a saturated NaHCO₃ solution cold to neutralize HCl immediately before any phase separation.

Issue 3: Safety & Handling of 1,3-Dichloroacetone

User Question: The DCA reagent is solid in the bottle but liquid when I weigh it. Is it pure?

Technical Explanation: 1,3-Dichloroacetone is a potent lachrymator (tear gas agent) and vesicant. It melts near room temperature (approx. 45°C, but impure samples melt lower). If it is liquid at room temperature, it may be partially hydrolyzed or polymerized.

-

Recommendation: Use only crystalline DCA. If it is liquid/gooey, distill it (carefully, under vacuum) or purchase a fresh bottle. Impure DCA drastically lowers yield by promoting side reactions.

Optimized Experimental Protocol

This protocol is designed to minimize DCA polymerization and protect the acid-sensitive ethoxyethyl group.

Reaction Scheme: 2-Ethoxypropanethioamide + 1,3-Dichloroacetone → this compound

Reagents Table:

| Reagent | Equiv. | Role | Critical Note |

|---|---|---|---|

| 2-Ethoxypropanethioamide | 1.0 | Nucleophile | Must be free of nitrile precursors. |

| 1,3-Dichloroacetone (DCA) | 1.05 | Electrophile | Lachrymator. Handle in hood. |

| Calcium Carbonate (CaCO₃) | 0.6 | Acid Scavenger | Prevents pH drop < 2. |

| Ethyl Acetate | 10 Vol | Solvent | Anhydrous preferred. |

Step-by-Step Procedure:

-

Preparation: In a clean, dry reactor equipped with an overhead stirrer and internal thermometer, charge 2-Ethoxypropanethioamide (1.0 eq) and Calcium Carbonate (0.6 eq).

-

Solvation: Add Ethyl Acetate (10 volumes relative to thioamide mass). Stir to suspend the solids.

-

Cooling: Cool the mixture to 0–5°C using an ice/water bath.

-

Addition: Dissolve 1,3-Dichloroacetone (1.05 eq) in a minimal amount of Ethyl Acetate. Add this solution dropwise to the reactor over 30–60 minutes.

-

Checkpoint: Monitor internal temperature. Do not exceed 10°C during addition.

-

-

Reaction: Allow the mixture to warm slowly to room temperature (20–25°C) over 2 hours. Stir for an additional 12–16 hours.[1]

-

Monitoring: Check HPLC/TLC. The thioamide spot should disappear.

-

-

Workup (Crucial for Yield):

-

Cool the mixture back to 5°C.

-

Slowly add saturated aqueous NaHCO₃ to quench remaining acid (pH should be neutral/slightly basic, ~7-8).

-

Separate the organic layer.[2][3] Extract the aqueous layer once with Ethyl Acetate.

-

Dry: Dry combined organics over Na₂SO₄.

-

Concentrate: Evaporate solvent under reduced pressure (Bath temp < 35°C) to avoid thermal degradation.

-

-

Isolation: The product is often an oil. If high purity is required, distill under high vacuum or crystallize as the HCl salt (using HCl in dioxane/ether) only if the ethoxyethyl group is stable enough in your specific hands (salt formation can sometimes trigger hydrolysis if moisture is present). For the free base, use immediately in the next step.

Mechanistic Visualization

Understanding the reaction pathway helps predict impurities. The diagram below illustrates the Hantzsch mechanism and the critical "Failure Branch" where yield is lost.

Figure 2: Reaction pathway showing the Hantzsch synthesis (green path) and critical failure modes (red dotted paths) caused by unneutralized acid and thermal instability.

References

-

Kempf, D. J., et al. (1999). "Discovery of Ritonavir, a Potent Inhibitor of HIV Protease."[4] Organic Process Research & Development, 3(2), 77–88.

- Context: Describes the industrial synthesis of Ritonavir intermediates, establishing the use of ethyl acetate and temper

-

Bauer, U., et al. (1996). "Process for the preparation of thiazole derivatives." U.S. Patent 5,541,206.[4]

- Context: Detailed experimental procedures for Hantzsch synthesis of related thiazoles, emphasizing stoichiometry and handling of 1,3-dichloroacetone.

- Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. Wiley. Context: Authoritative source on the stability of acetal/ether linkages (like the 1-ethoxyethyl group) under acidic conditions.

-

Organic Chemistry Portal. (n.d.). "Hantzsch Thiazole Synthesis."

- Context: General mechanistic overview and variations of the Hantzsch condens

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. US4128580A - Process for the production of 1,3-dichloroacetone oxime and its acetate derivative - Google Patents [patents.google.com]

- 3. 1,3-Dichloroacetone: A Robust Reagent for Preparing Bicyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US6407252B1 - Process for the synthesis of ritonavir - Google Patents [patents.google.com]

Technical Support Center: Stability & Handling of 4-(Chloromethyl)-2-(1-ethoxyethyl)-1,3-thiazole

Executive Summary: The "Double-Edged" Reactivity

Welcome to the technical support center. You are likely working with 4-(Chloromethyl)-2-(1-ethoxyethyl)-1,3-thiazole , a highly specialized heterocyclic intermediate.

Critical Warning: This molecule presents a unique "stability paradox" that causes frequent experimental failure:

-

The C4-Chloromethyl Group: Is an active electrophile. It requires acidic or neutral conditions to prevent hydrolysis (substitution by

). -

The C2-(1-Ethoxyethyl) Group: Is a benzylic-like ether/acetal system. It is acid-sensitive and can undergo cleavage or elimination under strong acidic conditions.

The Result: You cannot simply "acidify and store" like standard thiazoles (e.g., the Ritonavir intermediate 2-isopropyl-4-chloromethylthiazole). You must maintain a strictly anhydrous, neutral-to-mildly-acidic environment.

Part 1: Degradation Pathways Map

The following diagram illustrates the three primary failure modes. Use this to diagnose your impurity profile.

Caption: Figure 1. Primary degradation pathways. Note the conflict between acid-catalyzed ether cleavage (Impurity C) and base-catalyzed hydrolysis (Impurity A).

Part 2: Troubleshooting Guides (FAQ Format)

Module 1: Purity Loss During Storage

Q: My sample turned from a pale yellow solid/oil to a dark brown tar overnight. What happened?

A: You likely experienced Autocatalytic Polymerization . The chloromethyl group is reactive.[1][2][3] If trace moisture is present, it hydrolyzes to release HCl .

-

The Chain Reaction: The released HCl attacks the acid-sensitive 1-ethoxyethyl group (cleaving the ether) or protonates the thiazole nitrogen, making the ring more electrophilic and susceptible to attack by another molecule (dimerization).

-

Visual Indicator: Darkening is due to the formation of conjugated polymeric species (tars).

Protocol: The "Neutral-Dry" Storage System

-

Solvent Removal: Ensure <0.1% residual solvent.

-

Acid Scavenging (Critical): Do not store as the free base if possible. If you must, store under Argon. Ideally, store as a mild salt (e.g., Oxalate) if compatible, or flash freeze in benzene/toluene matrix.

-

Temperature: Store at -20°C . Reactivity drops significantly below 0°C.

| Condition | Est. Stability | Risk Factor |

| Room Temp, Air | < 24 Hours | Rapid Hydrolysis + HCl release |

| 4°C, Sealed | 1 Week | Slow Dimerization |

| -20°C, Argon | > 6 Months | Minimal degradation |

Module 2: HPLC "Ghost Peaks"

Q: I see a growing impurity peak (RRT ~0.8) during my HPLC sequence, but the NMR looks clean. Is my column dirty?

A: No, this is likely an In-Situ Solvolysis Artifact . You are likely using Methanol or Ethanol as your diluent or mobile phase B. The chloromethyl group reacts with methanol inside the HPLC vial to form the methoxymethyl ether (Impurity B in Fig 1).

Experimental Proof: Inject the sample immediately after preparation vs. 4 hours later. If the peak grows, it is an artifact.

Protocol: Analytical Method Correction

-

Diluent: Switch to 100% Acetonitrile (ACN) or Dichloromethane (DCM) . Avoid protic solvents.

-

Buffer: Use Ammonium Acetate (pH 5-6). Avoid Phosphate buffers at pH > 7 (accelerates hydrolysis).

-

Run Time: Keep column temperature < 30°C.

Module 3: Reaction Failures (Nucleophilic Substitution)

Q: I am trying to react the chloromethyl group with an amine, but I am losing the ethoxyethyl group. Why?

A: You are likely using harsh acidic conditions or generating HCl in situ without a scavenger. The 1-ethoxyethyl ether linkage is susceptible to acid-catalyzed cleavage, converting it to a secondary alcohol or ketone.

Protocol: The "Buffered Scavenger" Approach When reacting the chloromethyl group (e.g., with an amine or thiol):

-

Base Selection: Use a non-nucleophilic base (e.g., DIPEA or

) to scavenge the HCl instantly. -

Stoichiometry: Use 1.1 - 1.2 equivalents of base.

-

Solvent: Use THF or DMF. Avoid alcohols.

Part 3: Decision Logic for Handling

Use this flow to determine the correct handling procedure for your specific batch.

Caption: Figure 2. Decision matrix for storage and experimental handling.

Part 4: Scientific Grounding & Nitrosamine Context

Mechanism of Instability:

The instability of 4-(chloromethyl)thiazoles is driven by the resonance stabilization of the carbocation intermediate. The thiazole ring can stabilize a positive charge at the benzylic position (C4), facilitating

Regulatory Note (Nitrosamines): While this guide focuses on the chloromethyl intermediate, be aware that if you are reacting this with secondary amines (e.g., methylamine) to form the Ritonavir side chain, you risk forming Nitrosamine Drug Substance-Related Impurities (NDSRIs) like N-nitroso-2,4-thiazoleamine (NITMA). The FDA has recently flagged this class of impurities in thiazole-containing antivirals [1]. Ensure your downstream process includes nitrite scavenging if applicable.

References

-

FDA Center for Drug Evaluation and Research. (2024). Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry. U.S. Food and Drug Administration.[4] [Link]

-

Kempf, D. J., et al. (1998). "Discovery of Ritonavir, a Potent Inhibitor of HIV Protease." Journal of Medicinal Chemistry, 41(4), 602–617. (Establishes the baseline reactivity of 4-chloromethylthiazole derivatives). [Link]

-

ICH Harmonised Tripartite Guideline. (2006). Impurities in New Drug Substances Q3A(R2). (Framework for reporting degradation products >0.1%). [Link]

Sources

Validation & Comparative

Beyond Spectral Ambiguity: Structural Confirmation of 4-(Chloromethyl)thiazole Derivatives via X-ray Crystallography

Executive Summary

4-(Chloromethyl)thiazole derivatives are critical pharmacophores in medicinal chemistry, serving as the structural backbone for major antiretroviral drugs (e.g., Ritonavir ) and neonicotinoid agrochemicals (e.g., Thiamethoxam ). However, the high reactivity of the chloromethyl handle and the ambident nucleophilicity of the thiazole ring often lead to complex reaction mixtures containing regioisomers and tautomers that are difficult to distinguish by NMR alone.

This guide outlines the definitive role of Single Crystal X-ray Diffraction (SCXRD) in resolving these structural ambiguities. Unlike NMR, which infers connectivity through magnetic environments, SCXRD provides a direct, absolute three-dimensional map of the molecule, essential for validating the regiochemistry of alkylation and the precise salt form of the final product.

Part 1: Comparative Analysis – Why NMR is Not Enough

While High-Resolution Mass Spectrometry (HRMS) confirms molecular formula and NMR establishes local magnetic environments, neither can definitively resolve the absolute spatial arrangement or long-range packing interactions that dictate the stability of thiazole derivatives.

Table 1: Structural Elucidation Technique Comparison

| Feature | 1H / 13C NMR | HRMS (Mass Spec) | SCXRD (Crystallography) |

| Primary Output | Connectivity & Magnetic Environment | Molecular Formula & Fragmentation | Absolute 3D Structure & Packing |

| Regiochemistry | Inferential (requires 2D NOESY/HMBC) | Ambiguous | Definitive (Direct visualization) |

| Stereochemistry | Relative (often ambiguous) | None | Absolute Configuration (via anomalous scattering) |

| Sample State | Solution (dynamic averaging) | Gas Phase (ionized) | Solid State (static conformation) |

| Weakness | Tautomeric averaging; "Invisible" quaternary centers | Isomers have identical mass | Requires single crystal growth |

| "Gold Standard" | Routine purity check | Formula confirmation | Structural Proof |

The "Thiazole Ambiguity" Problem

In the synthesis of 4-(chloromethyl)thiazole derivatives, two specific problems frequently confound NMR analysis:

-

Regiochemical Ambiguity: When alkylating the thiazole ring (a common step in drug synthesis), the electrophile can attack either the Nitrogen (N-alkylation) or the Carbon (C-alkylation). In solution, rapid tautomerization can average NMR signals, making it difficult to distinguish between the N-alkyl and C-alkyl isomers without complex 2D experiments.

-

Salt Form Uncertainty: 4-(Chloromethyl)thiazole is typically stored as a hydrochloride salt (CAS 7709-58-2) due to the instability of the free base. SCXRD is the only method that can unambiguously locate the acidic proton and the chloride counter-ion in the lattice, confirming whether the product is a salt, a solvate, or a cocrystal.

Part 2: Decision Logic & Workflow

The following diagram illustrates the critical decision pathways for characterizing these derivatives. Note the specific "fail state" for NMR that necessitates X-ray analysis.

Figure 1: Decision matrix for structural characterization. Red path indicates the necessity of SCXRD when spectral ambiguity arises.

Part 3: Experimental Protocol for Crystallization

Growing X-ray quality crystals of 4-(chloromethyl)thiazole derivatives can be challenging due to the hygroscopic nature of the hydrochloride salt. The Vapor Diffusion method is recommended over slow evaporation to minimize hydrolysis of the reactive chloromethyl group.

Protocol: Vapor Diffusion (Ethanol/Ether System)

Objective: Grow single crystals of 4-(chloromethyl)thiazole hydrochloride suitable for diffraction.

-

Preparation of the Inner Solution:

-

Dissolve 20 mg of the crude thiazole derivative in a minimal amount (approx. 0.5 – 1.0 mL) of absolute ethanol .

-

Expert Tip: Ensure the ethanol is anhydrous. Water will promote hydrolysis of the chloromethyl group to the alcohol (hydroxymethyl), changing the compound identity.

-

Filter the solution through a 0.45 µm PTFE syringe filter into a small (4 mL) glass vial (the "inner vial").

-

-

Setup of the Diffusion Chamber:

-

Place the open inner vial inside a larger (20 mL) glass scintillation vial (the "outer vial").

-

Carefully add 5–8 mL of diethyl ether or pentane into the outer vial. The liquid level of the ether must be below the rim of the inner vial.

-

Mechanism:[1] The volatile anti-solvent (ether) will slowly diffuse into the ethanol solution, gently lowering solubility and driving nucleation.

-

-

Incubation:

-

Tightly cap the outer vial.

-

Store at 4°C (refrigerator) to reduce thermal motion and further decrease solubility.

-

Observation: Inspect after 24–48 hours. Look for colorless, prismatic blocks. Needle-like crystals often indicate rapid precipitation (poor quality); if this occurs, repeat with less anti-solvent.

-

-

Harvesting:

-

Extract crystals using a cryoloop and immediately immerse in Paratone-N oil to prevent hydration from atmospheric moisture.

-

Part 4: Data Collection & Interpretation

Once a crystal is mounted, data collection should be performed at 100 K (Cryogenic cooling) .

Why 100 K?

The chloromethyl side chain (-CH2-Cl) often exhibits high thermal motion (disorder) at room temperature. Cooling freezes this rotation, allowing for precise determination of the C-Cl bond length (typically 1.79 Å ) and the torsion angle relative to the thiazole ring.

Key Structural Parameters to Verify

When analyzing the solved structure (CIF file), verify the following to confirm identity:

-

Space Group: 4-(Chloromethyl)thiazole hydrochloride typically crystallizes in monoclinic or orthorhombic systems (e.g., P21/c).

-

Protonation Site: Locate the electron density peak near the thiazole Nitrogen. The N-C bond lengths in the ring will become more symmetrical upon protonation (approx 1.32 Å for both C-N bonds).

-

Intermolecular Interactions: Look for Chloride-Hydrogen bonding (Cl-...H-N+). This charge-assisted hydrogen bond is the "structural glue" that stabilizes the salt lattice.

Visualization of the Crystallographic Workflow

Figure 2: Step-by-step workflow from solution to refined structure.

References

-

Sevrioukova, I. F., & Poulos, T. L. (2010). Structure and mechanism of the complex between cytochrome P4503A4 and ritonavir. Proceedings of the National Academy of Sciences, 107(43), 18422-18427.

-

Bauer, J., et al. (2001). Ritonavir: An Extraordinary Example of Conformational Polymorphism. Pharmaceutical Research, 18, 859–866.

-

Cambridge Crystallographic Data Centre (CCDC). (n.d.). CSD-Core: The world’s repository for small molecule crystal structures. (Search for Ritonavir or Thiazole derivatives).

-

BenchChem. (2025). 4-(Chloromethyl)thiazole hydrochloride: Technical Guide & Properties.

-

Mullins, O. L., et al. (2025). Crystal Structure of Ritonavir Polymorphs I and II Revisited with the Application of NMR Crystallography. ChemMedChem, 20(6).[2]

Sources

- 1. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]

- 2. Crystal Structure of Ritonavir Polymorphs I and II Revisited with the Application of NMR Crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]

Safety Operating Guide

4-(Chloromethyl)-2-(1-ethoxyethyl)-1,3-thiazole proper disposal procedures

Topic: 4-(Chloromethyl)-2-(1-ethoxyethyl)-1,3-thiazole: Proper Disposal Procedures Audience: Researchers, Process Chemists, and EHS Officers.[1]

Executive Summary: The "Zero-Compromise" Safety Protocol

As a Senior Application Scientist, I must emphasize that This compound (CAS: 35041-11-3) is not merely a "waste solvent."[1] It is a highly reactive alkylating intermediate (commonly used in Ritonavir synthesis). Its disposal requires strict adherence to halogenated waste protocols due to its potential to hydrolyze into hydrochloric acid (HCl) and its severe aquatic toxicity.

Immediate Action Directive:

-

Segregate: Classify immediately as Halogenated Organic Waste .[1]

-

Contain: Store in glass or HDPE. Do NOT use metal containers (corrosion risk).[1]

-

Destroy: The only acceptable disposal method is High-Temperature Incineration with off-gas scrubbing.[1]

Part 1: Chemical Profile & Hazard Mechanism[1]

To dispose of a chemical safely, you must understand why it is dangerous.[1] This section details the mechanistic hazards that dictate our disposal logic.

The Structural Hazard: The Chloromethyl Moiety

The molecule features a chloromethyl group (-CH₂Cl) attached to a thiazole ring.[1]

-

Mechanism: This is a potent electrophile .[1] In the presence of nucleophiles (DNA, proteins, water), it undergoes

displacement.[1] -

Disposal Implication: You cannot simply "dilute" this chemical.[1] It remains reactive until chemically destroyed.[1]

-

Hydrolysis Risk: Upon contact with moisture/water, the C-Cl bond hydrolyzes, releasing Hydrochloric Acid (HCl) .[1] This can pressurize waste containers and corrode metal plumbing.

Key Hazard Data

| Property | Specification | Operational Impact |

| CAS Number | 35041-11-3 | Unique identifier for waste manifests.[1] |

| Physical State | Liquid / Low-melting solid | Viscosity changes with temp; affects pumping/pouring.[1] |

| GHS Classification | Skin Corr.[1][2][3] 1B (H314) | Causes severe burns; requires full PPE.[1] |

| Toxicity | Acute Tox. 4 (H302) | Harmful if swallowed.[1][2][4][5] |

| Environmental | Aquatic Chronic 2 (H411) | NEVER pour down the sink.[1] |

| Reactivity | Moisture Sensitive | Hydrolyzes to form HCl; do not mix with aqueous waste.[1] |

Part 2: Operational Protocol – Waste Segregation & Packaging

The Golden Rule: Segregation prevents explosion. Never mix this specific thiazole with oxidizers (peroxides, nitric acid) or strong bases (amines), as the alkylation reaction can be exothermic and violent.[1]

Step-by-Step Disposal Workflow

1. Primary Containment (The Vessel)

-

Material: Use Amber Glass or High-Density Polyethylene (HDPE) .[1]

-

Why? The chloromethyl group can react with certain polymers or corrode metal drums over time due to HCl evolution.

-

Headspace: Leave at least 10% headspace to accommodate potential gas expansion (HCl release).[1]

2. Labeling (The Communication)

-

Standard Label: "Hazardous Waste - Halogenated Organic."[1]

-

Specific Hazard Text: Add "Corrosive," "Toxic," and "Moisture Sensitive."[1]

-

RCRA Consideration: While specific RCRA codes depend on the mixture, this typically falls under D002 (Corrosive) if pH < 2 (due to hydrolysis) or general halogenated solvent codes if mixed.

3. The "Self-Validating" Safety Check Before sealing any waste container containing this intermediate, perform this check:

-

Check 1: Is the pH of the waste mixture neutral? If acidic (pH < 3), vent the cap slightly to prevent pressure buildup before final sealing.[1]

-

Check 2: Is the container free of amines? (Mixing alkyl halides with amines creates quaternary ammonium salts + heat).[1]

Visual Logic: Waste Segregation Decision Tree

Figure 1: Decision matrix for segregating chloromethyl thiazole waste streams to ensure RCRA compliance and safety.

Part 3: Spill Response Protocol

In the event of a spill, the "moisture sensitivity" of the chloromethyl group dictates that you avoid water-based cleanup methods initially.[1]

-

Evacuate & Ventilate: The hydrolysis releases HCl gas.[1] Clear the area.

-

PPE Upgrade: Wear Silver Shield/4H gloves or double-gloved Nitrile (standard nitrile has poor resistance to some alkyl halides).[1] Wear a face shield.[1][2][3][6]

-

Absorb: Use inert absorbents (Vermiculite, Dry Sand).[1]

-

Prohibited: Do not use sawdust or paper towels (reaction with cellulose can be exothermic).[1]

-

-

Neutralize (Secondary): Once absorbed, the residue on the surface can be wiped with a dilute solution of 5% Sodium Bicarbonate to neutralize any generated acid.

-

Disposal: Collect absorbent material into a wide-mouth jar labeled "Hazardous Waste - Debris contaminated with Corrosives."

Part 4: Regulatory & Compliance (RCRA/EPA)

-

Waste Classification: Under US EPA regulations (40 CFR 261), this material is a Listed Waste (if used as a solvent, though rare for this solid) or a Characteristic Waste (D002 for corrosivity).[1]

-

Land Ban: Due to the halogen content (Chlorine) and heteroatoms (Sulfur, Nitrogen), this waste is strictly banned from land disposal without treatment.[1]

-

Incineration Requirement: The presence of Sulfur and Chlorine requires incineration facilities equipped with scrubbers to capture SOx and HCl emissions.

Final Scientist's Note:

"Treat every gram of this intermediate as if it were a loaded spring. The chloromethyl group is designed to react.[1] If you do not react it in your flask, it will react in the waste drum.[1] Segregation is your primary defense."

References

-

PubChem. (n.d.).[1] Compound Summary: this compound.[1] National Library of Medicine.[1] Retrieved from [Link]

-

U.S. Environmental Protection Agency (EPA). (2023).[1] Hazardous Waste Generator Regulations: A User-Friendly Reference Document. Retrieved from [Link]

-

Code of Federal Regulations. (2023). 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[1] Electronic Code of Federal Regulations.[1] Retrieved from [Link]

Sources

- 1. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]

- 2. safety365.sevron.co.uk [safety365.sevron.co.uk]

- 3. tcichemicals.com [tcichemicals.com]

- 4. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. aksci.com [aksci.com]

A Senior Application Scientist's Guide to Handling 4-(Chloromethyl)-2-(1-ethoxyethyl)-1,3-thiazole: A Framework for Safety and Operational Integrity